6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one
Overview
Description
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one is a chemical compound that belongs to the benzofuranone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydroxy acids: This method involves the cyclization of hydroxy acids in the presence of dehydrating agents.
Oxidative cyclization: Using oxidizing agents to induce cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield alcohols or other reduced derivatives.
Substitution: May yield various substituted benzofuranones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Used in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one would depend on its specific biological activity. Generally, it may involve:
Molecular targets: Such as enzymes or receptors.
Pathways involved: Such as inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure with similar core features.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with similar structural motifs and diverse biological activities.
Uniqueness
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one may have unique properties due to its specific functional groups and structural features, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6,7-dihydroxy-7,7a-dihydro-6H-1-benzofuran-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h1-3,5,7-9,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWUBYBAUIHOHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)OC2C(C1O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976910 | |
Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61371-55-9 | |
Record name | Griffonilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dihydroxy-7,7a-dihydro-1-benzofuran-2(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20976910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.